molecular formula C13H17N3O2 B2789588 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine CAS No. 1856100-62-3

1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine

Cat. No. B2789588
CAS RN: 1856100-62-3
M. Wt: 247.298
InChI Key: UOJKRRHBPZBSEF-UHFFFAOYSA-N
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Description

1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. This compound has been shown to be effective in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine is not fully understood, but it is thought to act by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling in the nervous system, and blocking its activity may reduce pain behaviors.
Biochemical and Physiological Effects
In addition to its effects on pain behaviors, 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in preclinical models of arthritis, and to improve nerve function in models of peripheral neuropathy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine in laboratory experiments is that it has been extensively studied in preclinical models of chronic pain, making it a well-established tool for investigating pain mechanisms. However, one limitation of using 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine. One possible direction is to investigate its efficacy in clinical trials for the treatment of chronic pain in humans. Another direction is to further elucidate its mechanism of action, which may lead to the development of more effective pain treatments. Additionally, 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine may have potential applications in other areas of medicine, such as inflammation and nerve damage, which could be explored in future studies.

Synthesis Methods

The synthesis of 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine involves several steps, including the reaction of 4-methoxyphenol with 1-bromo-3-chloropropane to form 4-methoxyphenyl-3-chloropropyl ether. This compound is then reacted with hydrazine hydrate to form 4-methoxyphenylhydrazine, which is subsequently reacted with ethyl 2-bromoacetate to form the final product, 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine.

Scientific Research Applications

1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine has been extensively studied in preclinical models of chronic pain, including neuropathic pain and inflammatory pain. These studies have shown that 1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine is able to reduce pain behaviors in these models, suggesting that it may be an effective treatment for chronic pain in humans.

properties

IUPAC Name

1-ethyl-5-[(4-methoxyphenoxy)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-3-16-10(8-13(14)15-16)9-18-12-6-4-11(17-2)5-7-12/h4-8H,3,9H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJKRRHBPZBSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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